tert-Butyl 2,2,2-trichloroacetimidate
Overview
Description
tert-Butyl 2,2,2-trichloroacetimidate is used in the conversion of alcohols and carboxylic acids to their respective ethers and esters.
Scientific Research Applications
1. Catalyst for tert-Butylation of Alcohols and Phenols
tert-Butyl 2,2,2-trichloroacetimidate is used as a tert-butylation reagent, particularly effective in the presence of a noncoordinating acid-base catalyst. This method facilitates the tert-butylation of alcohols and phenols while preserving acid-sensitive groups like ketal, Boc, and boronate esters (Fandrick et al., 2021).
2. Protective Group for Alcohols
The compound has been identified as an efficient protective group for alcohols, offering the advantage of being deprotected under mild conditions and maintaining orthogonal stability with other protective groups like acetate and tert-butyldimethylsilyl (TBS) protections (Yu et al., 1999).
3. Conversion of Carbamates
This compound is used in the conversion of O-2-(trimethylsilyl) ethyl carbamates and O-tert-butyl carbamates to O-benzyl carbamates. This process is compatible with various functionalities and proceeds without racemization (Barrett & Pilipauskas, 1990).
4. Synthesis of α-D-Galactopyranosides and α-D-Glucopyranosides
This reagent has been applied in the synthesis of α-D-galacto- and α-D-glucopyranosides, showing high yield and good α-stereoselectivity, especially when used with specific catalysts and solvents (Wegmann & Schmidt, 1987).
5. Synthesis of Pharmaceutical Intermediates
It plays a critical role in the synthesis of pharmaceutical intermediates, as demonstrated in the thermal Overman rearrangement of a glucal derivative, highlighting its utility in developing continuous processes for pharmaceutical manufacturing (Amann et al., 2016).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Properties
IUPAC Name |
tert-butyl 2,2,2-trichloroethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXDYHPBXDZWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370451 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98946-18-0 | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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